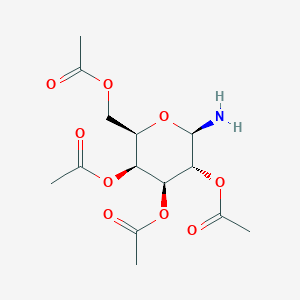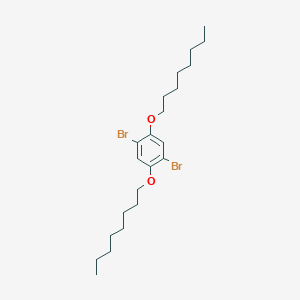
Carbazole-1-acetic acid
Overview
Description
Carbazole-1-acetic acid is a derivative of carbazole . Carbazole and its derivatives have become important materials for optoelectronic applications due to their important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of carbazole derivatives involves electropolymerization processes . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .Molecular Structure Analysis
Carbazole-1-acetic acid has a molecular formula of C14H11NO2 . It contains total 30 bond(s); 19 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 15 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 Pyrrole(s) .Chemical Reactions Analysis
Carbazole is readily oxidized but may form various products depending on the reaction conditions . Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .Physical And Chemical Properties Analysis
Carbazole and its derivatives are known for their important photochemical and thermal stability and good hole-transport ability . More specific physical and chemical properties of Carbazole-1-acetic acid are not available in the retrieved sources.Scientific Research Applications
Diabetes Management
Carbazole derivatives have been studied for their potential in managing diabetes. They can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism, which are crucial pathways in diabetes treatment .
Antimicrobial Activity
Carbazole conjugates have shown antimicrobial activities against a variety of pathogens, including fungi like Aspergillus niger and Cryptococcus species. This suggests that Carbazole-1-acetic acid could be explored for its antimicrobial properties .
Electropolymerization for Electronics
Carbazole derivatives are used in electropolymerization to create polymers suitable for electronics applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Fluorophore Synthesis for Bio-tagging
The photophysical properties of carbazole derivatives make them suitable for synthesizing new fluorophores. These can potentially be tagged with biomolecules, indicating a role for Carbazole-1-acetic acid in bio-tagging applications .
Mechanism of Action
- The primary targets of carbazole derivatives can vary, but some examples include:
- P53 Molecular Signaling Pathway : Carbazole derivative ECCA acts as an anticancer agent by reactivating the P53 pathway .
- RAS-MAPK Pathway : Other carbazole derivatives exhibit antifungal activity by acting on this pathway .
- p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway : Carbazole derivatives inhibit inflammation by blocking the conversion of DAXX protein into ASK-1 .
- AKT Molecular Signaling Pathway : Modification of this pathway in the brain contributes to anti-Alzheimer’s activity .
- GLUT4 Translocation : Carbazole derivatives are effective against diabetes by translocating GLUT4 .
Target of Action
Safety and Hazards
Future Directions
Carbazole and its derivatives have attracted considerable attention in recent years since they are very useful materials in the field of optoelectronics . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, future research directions may focus on further exploring their potential applications in optoelectronics and developing novel carbazole-derived materials with desired properties .
properties
IUPAC Name |
2-(9H-carbazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTORIICEPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156842 | |
| Record name | Carbazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-1-acetic acid | |
CAS RN |
131023-43-3 | |
| Record name | Carbazole-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9H-carbazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental significance of carbazole-1-acetic acid?
A: Carbazole-1-acetic acid is a major photodegradation product of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID) [, , ]. Its presence in aquatic environments is a direct result of diclofenac photolysis upon exposure to sunlight []. This highlights the potential persistence of pharmaceutical metabolites in the environment even after the parent compound degrades.
Q2: How does the presence of dissolved organic matter in water affect diclofenac degradation and carbazole-1-acetic acid formation?
A: While carbazole-1-acetic acid is a major product of diclofenac photodegradation in pure water, its formation is less significant in the presence of chromophoric dissolved organic material (CDOM) []. CDOM can act as a photosensitizer, leading to the formation of alternative photoproducts like 8-chlorocarbazole-1-acetic acid and hydroxycarbazole-1-acetic acid [].
Q3: What alternative photodegradation pathways of diclofenac exist besides carbazole-1-acetic acid formation?
A: Diclofenac photodegradation follows different pathways depending on the environmental conditions. In the presence of CDOM, dehydration and decarboxylation become significant pathways []. For instance, 1-(2,6-dichlorophenyl)indolin-2-one and 2-2-(chlorophenylamino)benzaldehyde can be formed []. Under specific conditions, a UV-resistant carbazole-dione derivative has also been observed [].
Q4: Are there other methods for degrading diclofenac besides photolysis, and do they produce carbazole-1-acetic acid?
A: Yes, photocatalytic degradation using materials like titanium dioxide (TiO2) and graphitic carbon nitride (g-C3N4) effectively degrade diclofenac []. Interestingly, while these methods successfully remove the parent compound, carbazole-1-acetic acid persists even after extended irradiation periods [], indicating its potential recalcitrance to certain degradation processes.
Q5: What analytical techniques are used to identify and quantify carbazole-1-acetic acid in environmental samples?
A: Various analytical techniques are employed to study carbazole-1-acetic acid, including Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) [] and High-Performance Liquid Chromatography (HPLC) []. These methods allow researchers to identify and quantify the compound, along with other diclofenac photoproducts, in complex environmental matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)




![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)

![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)



